CZC-54252

Vue d'ensemble

Description

CZC-54252 est un inhibiteur puissant et sélectif de la kinase 2 à répétition riche en leucine (LRRK2). Il a été démontré qu'il inhibait à la fois les formes sauvage et mutante G2019S de LRRK2 avec des valeurs de CI50 de 1,28 nM et 1,85 nM, respectivement . Ce composé a démontré une activité neuroprotectrice, en particulier dans des modèles de maladie de Parkinson, en atténuant les lésions neuronales induites par l'activité mutante LRRK2-G2019S .

Applications De Recherche Scientifique

CZC-54252 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study kinase inhibition and to develop new kinase inhibitors.

Biology: Employed in cellular and molecular biology studies to investigate the role of LRRK2 in various biological processes.

Industry: Utilized in the development of new drugs and therapeutic strategies targeting LRRK2.

Analyse Biochimique

Biochemical Properties

CZC-54252 is a selective LRRK2 inhibitor, with IC50s of 1.28 nM and 1.85 nM for wild-type and G2019S LRRK2, respectively . It interacts with the LRRK2 enzyme, a protein kinase that plays a key role in cellular processes such as vesicle trafficking, autophagy, and mitochondrial function .

Cellular Effects

This compound has been shown to attenuate G2019S LRRK2-induced human neuronal injury with an EC50 of 1 nM . This suggests that this compound can influence cell function by mitigating the harmful effects of certain genetic mutations on neurons .

Molecular Mechanism

The molecular mechanism of this compound involves inhibiting the kinase activity of LRRK2 . By binding to LRRK2, this compound prevents the enzyme from phosphorylating its substrates, thereby disrupting the downstream signaling pathways that contribute to neuronal injury .

Temporal Effects in Laboratory Settings

Given its potent inhibitory activity, it is likely that this compound exerts its effects soon after administration and continues to do so for the duration of the exposure period .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. One study reported that this compound showed dose-dependent inhibition of LRRK2 kinase activity in the periphery and CNS in animal models .

Metabolic Pathways

Given its role as a LRRK2 inhibitor, it is likely that this compound interacts with enzymes and cofactors involved in the LRRK2 signaling pathway .

Transport and Distribution

Given its small molecular size and lipophilic nature, it is likely that this compound can readily cross cell membranes and distribute throughout the cell .

Subcellular Localization

Given its role as a LRRK2 inhibitor, it is likely that this compound localizes to the same subcellular compartments as LRRK2, which includes the cytoplasm and various organelles .

Méthodes De Préparation

La synthèse du CZC-54252 implique plusieurs étapes, notamment la formation d'intermédiaires clés et leurs réactions ultérieures. Les voies de synthèse détaillées et les conditions réactionnelles sont exclusives et non divulguées publiquement. Les méthodes de production industrielle ne sont pas non plus largement disponibles, mais le composé est généralement produit en laboratoire de recherche pour des études scientifiques .

Analyse Des Réactions Chimiques

CZC-54252 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans this compound, modifiant potentiellement son activité biologique.

Les réactifs et conditions courants utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et les nucléophiles. Les principaux produits formés à partir de ces réactions dépendent des réactifs et conditions spécifiques utilisés .

Applications de recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé outil pour étudier l'inhibition des kinases et développer de nouveaux inhibiteurs de kinases.

Biologie : Employé dans des études de biologie cellulaire et moléculaire pour étudier le rôle de LRRK2 dans divers processus biologiques.

Industrie : Utilisé dans le développement de nouveaux médicaments et stratégies thérapeutiques ciblant LRRK2.

Mécanisme d'action

This compound exerce ses effets en inhibant sélectivement LRRK2, une kinase impliquée dans divers processus cellulaires. Le composé se lie au site actif de LRRK2, empêchant son activité de phosphorylation. Cette inhibition conduit à une réduction des voies de signalisation médiées par LRRK2, ce qui entraîne finalement une neuroprotection et une diminution des lésions neuronales. Les cibles moléculaires et les voies impliquées comprennent le domaine kinase LRRK2 et les molécules de signalisation en aval.

Mécanisme D'action

CZC-54252 exerts its effects by selectively inhibiting LRRK2, a kinase involved in various cellular processes. The compound binds to the active site of LRRK2, preventing its phosphorylation activity. This inhibition leads to a reduction in LRRK2-mediated signaling pathways, ultimately resulting in neuroprotection and decreased neuronal injury. The molecular targets and pathways involved include the LRRK2 kinase domain and downstream signaling molecules.

Comparaison Avec Des Composés Similaires

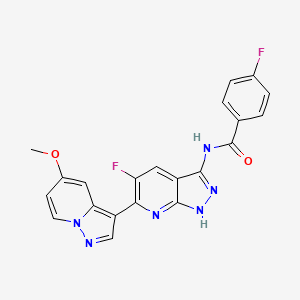

CZC-54252 est unique en raison de sa haute sélectivité et de sa puissance en tant qu'inhibiteur de LRRK2. Les composés similaires comprennent :

GNE0877 : Un autre inhibiteur puissant de LRRK2 avec une structure chimique différente.

JH-II-127 : Un inhibiteur de LRRK2 actif par voie orale avec des propriétés pharmacocinétiques distinctes.

HG-10-102-01 : Un inhibiteur sélectif de LRRK2 avec un mécanisme d'action différent.

Comparé à ces composés, this compound se distingue par sa sélectivité exceptionnelle et son activité neuroprotectrice, ce qui en fait un outil précieux à la fois en recherche et dans les applications thérapeutiques potentielles.

Propriétés

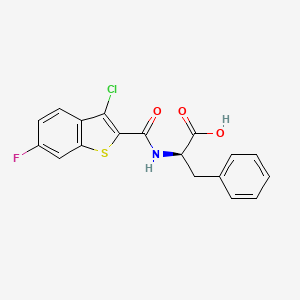

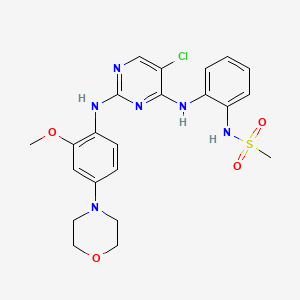

IUPAC Name |

N-[2-[[5-chloro-2-(2-methoxy-4-morpholin-4-ylanilino)pyrimidin-4-yl]amino]phenyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25ClN6O4S/c1-32-20-13-15(29-9-11-33-12-10-29)7-8-19(20)26-22-24-14-16(23)21(27-22)25-17-5-3-4-6-18(17)28-34(2,30)31/h3-8,13-14,28H,9-12H2,1-2H3,(H2,24,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLGWUCNXOBLWFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N2CCOCC2)NC3=NC=C(C(=N3)NC4=CC=CC=C4NS(=O)(=O)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25ClN6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501110376 | |

| Record name | N-[2-[[5-Chloro-2-[[2-methoxy-4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]amino]phenyl]methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501110376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

505.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1191911-27-9 | |

| Record name | N-[2-[[5-Chloro-2-[[2-methoxy-4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]amino]phenyl]methanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1191911-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[2-[[5-Chloro-2-[[2-methoxy-4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]amino]phenyl]methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501110376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

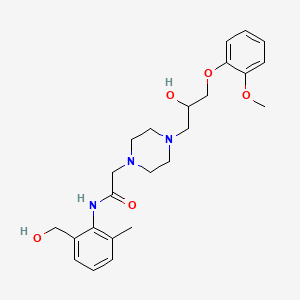

Feasible Synthetic Routes

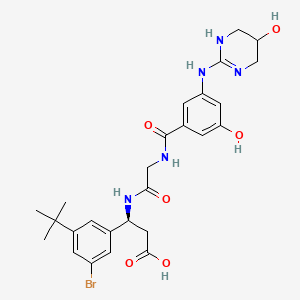

Q1: What makes CZC-54252 a promising lead compound for antimalarial drug development?

A1: this compound exhibits nanomolar inhibitory activity against five Plasmodium falciparum kinases: PfARK1, PfARK3, PfNEK3, PfPK9, and PfPKB. [] These kinases play crucial roles in parasite survival and proliferation, making them attractive targets for antimalarial drug development. Additionally, structure-activity relationship (SAR) studies identified key structural features within this compound that contribute to its potency and selectivity against these kinases. [] This knowledge provides a foundation for further optimization efforts to develop more potent and selective antimalarial drugs.

Q2: The research paper mentions SAR trends for this compound analogs. Can you elaborate on how modifying specific parts of the molecule affects its activity against the target kinases?

A2: The research systematically explored modifications at three key regions of the this compound scaffold. [] These modifications led to the identification of substituents that could enhance potency and selectivity for individual kinases. For example, certain substitutions at a specific region might significantly improve inhibition of PfARK1 while having a minimal effect on PfPK9. This detailed SAR analysis provides valuable insights for designing analogs with improved potency and selectivity profiles against specific P. falciparum kinases.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.